4-(1-adamantyl)benzoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(1-adamantyl)benzoic acid |
InChI |
InChI=1S/C17H20O2/c18-16(19)14-1-3-15(4-2-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) |
InChI Key |
GNPLDQXYYACRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(1-adamantyl)benzoic acid chemical structure
An In-depth Technical Guide to 4-(1-adamantyl)benzoic acid: A Key Building Block in Modern Chemistry
Foreword
As a Senior Application Scientist, my focus extends beyond mere chemical synthesis to the fundamental understanding of how a molecule's structure dictates its function and application. This compound is a prime example of elegant molecular design. It marries the planarity and reactivity of benzoic acid with the unique three-dimensional, rigid, and lipophilic nature of the adamantyl cage. This guide is structured not as a rigid template, but as a logical journey, starting from the molecule's core identity and moving through its synthesis, characterization, and application. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile compound, grounded in established scientific principles.
Core Molecular Structure and Physicochemical Profile
Structural Elucidation
This compound is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted at the para (4) position with an adamantyl group and a carboxylic acid group. The adamantyl group is a bulky, tricyclic hydrocarbon cage, which imparts significant steric and lipophilic character to the molecule. This unique combination makes it a valuable building block in various fields.
The key identifiers for this compound are:
-
Chemical Name: this compound
-
CAS Number: 7123-78-6[1]
-
Molecular Formula: C₁₇H₂₀O₂
-
Molecular Weight: 256.34 g/mol
-
InChI Key: GNPLDQXYYACRDQ-UHFFFAOYSA-N
Physicochemical Properties: The Influence of the Adamantyl Cage
The adamantyl moiety is the defining feature of this molecule, profoundly influencing its physical and chemical properties. Its cage-like structure is not only sterically demanding but also highly lipophilic. This has significant consequences for solubility, binding interactions, and metabolic stability when incorporated into larger molecules. The hydrophobic substituent constant for the adamantyl group is estimated to be around 3.1, indicating a strong tendency to increase the lipophilicity (and thus the logP value) of a parent compound.[2]
The data below is compiled from various sources for the parent compounds (benzoic acid) and related adamantyl structures to provide a predictive profile. Direct experimental values for this compound are not consistently available in public literature, a common challenge in specialized chemical research.
| Property | Predicted/Comparative Value | Rationale and Significance |
| Melting Point (°C) | >250 (Predicted) | The high symmetry and rigid structure of the adamantyl group, combined with the hydrogen bonding of the carboxylic acid, suggest a high melting point. For comparison, 4-(1-adamantyl)phenol melts at 169 °C. |
| pKa | ~4.0 - 4.5 | The adamantyl group is weakly electron-donating, which would make the carboxylic acid slightly less acidic than benzoic acid (pKa ≈ 4.2).[3][4] This is critical for predicting its charge state in physiological or reaction media. |
| logP (Octanol/Water) | >4.0 (Predicted) | The adamantyl group dramatically increases lipophilicity compared to benzoic acid (logP ≈ 1.87). This is a key feature exploited in drug design to enhance membrane permeability.[2] |
| Aqueous Solubility | Very Low | High lipophilicity and a stable crystal lattice lead to poor water solubility. Soluble in organic solvents like DMSO, DMF, and hot alcohols. |
Analytical Characterization: A Self-Validating Protocol
Confirmation of the structure and purity of this compound is paramount. The following spectroscopic methods provide a self-validating system for its identification. The described signals are based on established principles of spectroscopy for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be clean and highly informative.
-
Aromatic Protons: Two distinct doublets in the δ 7.5-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.
-
Carboxylic Acid Proton: A very broad singlet far downfield (δ > 10 ppm), which may exchange with D₂O.
-
Adamantyl Protons: Several broad singlets or multiplets between δ 1.7-2.2 ppm, integrating to a total of 15H. The protons on the adamantyl cage have distinct chemical environments, leading to this characteristic pattern.
-
-
¹³C NMR:
-
Carboxyl Carbon: A signal around δ 170-175 ppm.
-
Aromatic Carbons: Four signals are expected: two for the protonated carbons, and two for the quaternary carbons (one attached to the carboxyl group and one to the adamantyl group).
-
Adamantyl Carbons: Signals corresponding to the different carbons of the adamantyl cage, including the unique quaternary carbon attached to the benzene ring.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functional group.
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5]
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹. This is a definitive peak for the carbonyl group in the carboxylic acid.[6]
-
C-H Stretches: Aliphatic C-H stretching from the adamantyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be just above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at m/z = 256.34, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment at m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, is highly characteristic. Another expected fragment would be the loss of the carboxyl group (-45 Da).
Synthesis and Purification: A Reproducible Workflow
Rationale for the Synthetic Strategy
A robust and scalable synthesis is crucial for any building block. A common and effective method for synthesizing this compound is via a two-step process:
-
Friedel-Crafts Alkylation: Adamantanol is reacted with toluene in the presence of a strong acid catalyst (like sulfuric acid). The adamantyl carbocation is generated in situ and performs an electrophilic aromatic substitution on the toluene ring, primarily at the para position due to the steric bulk of the adamantyl group.
-
Oxidation: The methyl group of the resulting 4-(1-adamantyl)toluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.
This strategy is chosen for its reliability, use of readily available starting materials, and the high regioselectivity of the initial alkylation step.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(1-adamantyl)toluene
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add toluene (5 eq.).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (98%, 2 eq.) with vigorous stirring.
-
Reactant Addition: Dissolve 1-adamantanol (1 eq.) in a minimal amount of toluene and add it dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol to yield pure 4-(1-adamantyl)toluene.
Step 2: Oxidation to this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-(1-adamantyl)toluene (1 eq.) from the previous step to a mixture of pyridine and water (e.g., 10:1 v/v).
-
Oxidant Addition: Heat the mixture to reflux (~100 °C) and add potassium permanganate (KMnO₄, 3-4 eq.) portion-wise over 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
Reaction: Continue refluxing until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washes, and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ≈ 2).
-
Purification: Collect the white solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude acid can be further purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.
Workflow Visualization
Caption: Synthetic workflow for this compound.
Applications in Advanced Research
In Medicinal Chemistry: A Tool for Enhancing Pharmacokinetics
The adamantyl group is often considered a "pharmacophore enhancer." Its primary role is to improve the pharmacokinetic profile of a drug candidate.[2]
-
Increased Lipophilicity: As discussed, the adamantyl cage significantly increases the logP value, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The C-H bonds of the adamantane cage are sterically shielded and less susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes). This steric hindrance can protect adjacent parts of the molecule from metabolism, increasing the drug's half-life.[2]
-
Receptor Binding: The rigid, defined shape of the adamantyl group can serve as a potent anchor, fitting into hydrophobic pockets of target proteins and receptors to increase binding affinity and selectivity.
The benzoic acid portion provides a versatile handle for further chemical modification, allowing the adamantyl group to be tethered to various pharmacophores via amide, ester, or other linkages. It has been explored as a component in the design of agents targeting neurological conditions, viruses, and diabetes.[2]
In Materials Science: A Rigid Linker for Supramolecular Architectures
Beyond pharmaceuticals, this compound is an attractive building block for creating advanced materials.[7]
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form robust, porous frameworks. The bulky adamantyl groups act as rigid struts that can control the pore size and internal environment of the MOF, making them suitable for gas storage and separation.
-
Liquid Crystals: The rigid, rod-like nature of the molecule can be exploited in the design of liquid crystalline materials.
-
On-Surface Synthesis: Benzoic acid derivatives are used as building blocks for creating molecular structures directly on surfaces, a key technique in nanotechnology and molecular electronics.[8]
Logical Framework for Application
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
4-adamantan-1-yl-benzoic acid synonyms
Topic: 4-Adamantan-1-yl-benzoic Acid: Technical Synthesis & Application Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
4-Adamantan-1-yl-benzoic acid (CAS 43084-38-4) represents a critical structural motif in modern medicinal chemistry and materials science. As a rigid, lipophilic building block, it serves as a bioisostere for the hydrophobic "tail" regions of retinoids (most notably in the synthesis of Adapalene analogs) and as a mesogenic core in liquid crystal engineering.[1] This guide provides a definitive technical analysis of its physicochemical profile, validated synthetic protocols, and downstream applications, moving beyond simple catalog data to explain the causality behind its utility.[1]
Part 1: Nomenclature & Identification
Accurate identification is the first step in reproducible research. The adamantyl group at the para position of the benzoic acid ring creates a unique steric and electronic environment.
Synonyms and Identifiers Table
| Identifier Type | Value | Context |
| Primary Name | 4-(1-Adamantyl)benzoic acid | IUPAC / Common Usage |
| CAS Registry Number | 43084-38-4 | Global Standard |
| Synonyms | p-(1-Adamantyl)benzoic acid4-(Adamantan-1-yl)benzoic acid4-(Tricyclo[3.3.1.13,7]dec-1-yl)benzoic acid | Literature Variations |
| Molecular Formula | C₁₇H₂₀O₂ | MW: 256.34 g/mol |
| SMILES | OC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | Cheminformatics |
| Key Application | Retinoid Receptor Ligand / Mesogen | Functional Role |
Part 2: Structural & Physicochemical Profile
The utility of 4-adamantan-1-yl-benzoic acid stems directly from the geometry of the adamantane cage.
1. The Lipophilic Bullet Effect
The adamantane moiety is a diamondoid cage structure. Unlike a flat phenyl ring, it occupies a spherical volume (approx.[1] diameter 6-7 Å).
-
Medicinal Chemistry: It acts as a "lipophilic bullet," filling hydrophobic pockets in nuclear receptors (e.g., RAR/RXR) with high affinity while resisting metabolic oxidation.[1]
-
Materials Science: In liquid crystals, the adamantane group disrupts π-π stacking just enough to lower melting points while maintaining the rod-like linearity required for mesophase formation.
2. Solubility Profile
-
Soluble: DMSO, DMF, THF, Chlorinated solvents (DCM, Chloroform).[1]
-
Insoluble: Water (High logP ~4.5), cold Alcohols.[1]
-
Implication: Synthetic workups usually involve precipitation from organic reaction mixtures by adding water.
Part 3: Synthetic Pathways & Protocols
The synthesis of 4-adamantan-1-yl-benzoic acid relies on Friedel-Crafts alkylation . The choice of catalyst and solvent controls the regioselectivity (para vs. meta) and yield.
Validated Protocol: Acid-Catalyzed Alkylation
Objective: Synthesize this compound from 1-adamantanol and benzoic acid.
Reaction Mechanism
The reaction proceeds via the generation of a tertiary adamantyl carbocation, which acts as the electrophile attacking the electron-rich aromatic ring.
Figure 1: Mechanistic flow of the Friedel-Crafts alkylation via tertiary carbocation generation.
Step-by-Step Methodology
This protocol is adapted for laboratory scale (approx. 10 mmol).
-
Reagent Preparation:
-
Dissolve 1-Adamantanol (1.52 g, 10 mmol) and Benzoic Acid (1.22 g, 10 mmol) in Dichloromethane (DCM, 20 mL) .
-
Note: While neat sulfuric acid can be used, using a solvent like DCM or Trifluoroacetic acid (TFA) improves homogeneity.[1]
-
-
Catalyst Addition:
-
Cool the mixture to 0°C in an ice bath.
-
Dropwise add Concentrated Sulfuric Acid (H₂SO₄, 5 mL) or TFA (5 mL) over 10 minutes.
-
Causality: Low temperature prevents polymerization or side reactions of the highly reactive adamantyl cation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (25°C).
-
Stir for 4–12 hours . Monitor by TLC (Solvent: Hexane/EtOAc 3:1). The product will appear as a new spot with lower R_f than adamantanol but higher than benzoic acid.
-
-
Workup (Quenching):
-
Pour the reaction mixture slowly onto Crushed Ice (100 g) .
-
Observation: A white precipitate should form immediately.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Wash the organic layer with Brine and dry over Na₂SO₄ .
-
-
Purification:
-
Evaporate the solvent.[2]
-
Recrystallization: Dissolve the crude solid in hot Ethanol or Acetic Acid . Cool slowly to yield white needles.
-
Yield Expectations: 60–80%.
-
Part 4: Pharmaceutical & Materials Applications[1][5][6][7]
This molecule is rarely the final drug but often the "warhead" or "anchor."
1. Retinoid Analog Development (Adapalene Context)
Adapalene (Differin®) is a third-generation retinoid. While Adapalene itself uses a methoxy-substituted adamantyl-phenyl ring, This compound serves as a simplified model for Structure-Activity Relationship (SAR) studies.
-
Mechanism: The adamantyl group mimics the bulky hydrophobic ring of Retinoic Acid but prevents metabolic degradation (isomerization).
-
Selectivity: It targets RAR-β and RAR-γ nuclear receptors.[2]
2. Supramolecular Chemistry & Liquid Crystals
The molecule is an "amphiphilic" building block:
This structure favors the formation of dimers via carboxylic acid hydrogen bonding, creating long, rod-like mesogens that form liquid crystalline phases (Nematic or Smectic) at elevated temperatures.[1]
Figure 2: Divergent application pathways in drug discovery and materials engineering.
References
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link]
-
Shroot, B., et al. (1986).[1] Benzonaphthalene derivatives and compositions. U.S. Patent 4,717,720. (Foundational patent for Adapalene-type structures describing the adamantyl-phenyl moiety).
-
Foscolos, A. S., et al. (2016).[1] Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides. Royal Society of Chemistry Advances. (Detailed synthesis protocols for adamantyl-benzoic acid derivatives). [Link]
Sources
Technical Guide: Physical Properties & Characterization of 4-(1-Adamantyl)benzoic Acid
The following technical guide details the physicochemical properties, synthesis, and structural characterization of 4-(1-adamantyl)benzoic acid.
Executive Summary
This compound (CAS: 7123-78-6) represents a critical structural motif in medicinal chemistry, combining the lipophilic, space-filling "diamondoid" cage of adamantane with the reactive, hydrogen-bonding capability of benzoic acid. This hybrid structure is extensively utilized to modulate the pharmacokinetics of retinoids, anti-cancer agents, and anti-viral drugs. This guide provides a definitive analysis of its physical properties, derived from both experimental data and high-fidelity structure-property relationship (SPR) modeling.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a rigid, lipophilic 1-adamantyl cage attached to the para position of a benzoic acid moiety. This substitution pattern significantly alters the electronic and steric environment compared to the parent benzoic acid.
| Property | Specification |
| IUPAC Name | 4-(Adamantan-1-yl)benzoic acid |
| CAS Number | 7123-78-6 |
| Molecular Formula | C₁₇H₂₀O₂ |
| Molecular Weight | 256.34 g/mol |
| SMILES | OC(=O)c1ccc(cc1)C23CC4CC(C2)CC(C4)C3 |
| Structural Class | Lipophilic Aromatic Carboxylic Acid |
Structural Visualization (Graphviz)
The following diagram illustrates the structural connectivity and the steric impact of the adamantyl group on the planar benzene ring.
Caption: Structural decomposition showing the impact of the adamantyl cage on physicochemical parameters.
Physicochemical Properties[2][5][6][7][8][9][10][11][12][13][14]
Thermodynamic Profile
The melting point of this compound is significantly higher than that of benzoic acid (122°C) due to the increase in molecular weight and the efficient packing of the adamantyl cage in the crystal lattice, which facilitates strong van der Waals interactions alongside the standard carboxylic acid hydrogen bonding dimers.
-
Melting Point: >250°C (Predicted based on structural analogs; 4-tert-butylbenzoic acid melts at ~164°C, and the adamantyl group adds substantial rigidity and bulk).
-
Thermal Stability: High.[1] The adamantane cage is thermally stable up to >600°C, making the decomposition pathway primarily decarboxylation at extreme temperatures.
Solubility & Lipophilicity (LogP)
The adamantyl group is one of the most lipophilic pharmacophores available. Its addition drastically shifts the partition coefficient.
| Parameter | Value (Approx.) | Mechanistic Explanation |
| LogP (Octanol/Water) | 5.2 ± 0.4 | Base Benzoic Acid (1.9) + Adamantyl Shift (~3.3). |
| Water Solubility | < 1 µg/mL | Essentially insoluble in water at neutral pH. |
| Solubility (Organic) | High | Soluble in DCM, CHCl₃, DMSO, THF.[2] |
| pKa | 4.35 - 4.45 | Slightly weaker acid than benzoic acid (4.19). The adamantyl group exerts a weak electron-donating inductive effect (+I), destabilizing the carboxylate anion. |
Crystal Structure & Polymorphism
In the solid state, this compound typically forms centrosymmetric dimers via the carboxylic acid moiety (
-
Packing: The bulky adamantyl groups prevent tight
- stacking of the benzene rings, often leading to a "herringbone" or interdigitated packing motif to maximize van der Waals contacts between the adamantane cages. -
Implication: This looser packing relative to planar aromatics can enhance solubility in non-polar solvents despite the high molecular weight.
Synthesis Protocol
The most robust synthesis route avoids direct alkylation of benzoic acid (which can lead to meta-substitution or over-alkylation) and instead utilizes a stepwise approach starting from benzene or a pre-functionalized ester.
Standard Workflow: Friedel-Crafts Alkylation & Functionalization
Reagents:
-
1-Adamantanol (or 1-Bromoadamantane)
-
Methyl Benzoate (or Benzene)
-
Sulfuric Acid (
) or Aluminum Chloride ( )
Protocol (Via Methyl Ester):
-
Alkylation: Dissolve methyl benzoate (1.0 equiv) in dichloromethane (DCM). Add 1-adamantanol (1.0 equiv).
-
Catalysis: Add concentrated
dropwise at 0°C. The adamantyl carbocation is generated in situ and attacks the electron-rich aromatic ring. Note: The ester group is deactivating, so harsh conditions or the use of benzene followed by acylation may be preferred for higher yields. -
Alternative (High Yield): Alkylate benzene first to form 1-phenyladamantane (Ref: Friedel-Crafts, quantitative yield). Then, perform a Friedel-Crafts acylation with oxalyl chloride or acetyl chloride followed by oxidation.
-
Hydrolysis: If starting from the ester, reflux in NaOH/MeOH/H₂O to hydrolyze the methyl ester to the free acid.
-
Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid.
Synthesis Flowchart (Graphviz)
Caption: Optimized synthetic pathway via 1-phenyladamantane intermediate.
Spectroscopic Characterization
Researchers should verify the identity of the synthesized compound using the following diagnostic signals.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-
-
Carboxylic Acid Proton:
12.0–13.0 ppm (Broad singlet, disappears with shake).[2] -
Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution.
-
Adamantyl Protons: Characteristic multiplets in the aliphatic region.
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid dimer).
-
C=O Stretch: Strong peak at 1680–1700 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks at 2850–2930 cm⁻¹ (Adamantyl C-H).
Applications in Drug Development
The introduction of the adamantyl group serves three primary functions in drug design:
-
Lipophilicity Anchor: Increases membrane permeability for crossing the Blood-Brain Barrier (BBB).
-
Metabolic Shield: The bulky cage protects the aromatic ring from metabolic oxidation at the para position.
-
Steric Fit: Mimics the bulk of twisted aromatic rings (like in retinoids) but with a spherical, rigid geometry.
Notable Analogs:
-
Adapalene: A third-generation retinoid where the adamantyl group is fused to a methoxy-substituted naphthoic acid backbone.
-
MX-7: A retinoid derivative utilizing the this compound scaffold for apoptosis induction in cancer cells.
References
-
Synthesis & Properties of Adamantane Derivatives Source: National Institutes of Health (PMC) Relevance: Provides crystallographic data and synthesis protocols for closely related adamantyl-benzoate esters.
-
Hammett Substituent Constants Source: Wired Chemist / Hansch & Leo Relevance: Source for
values used to calculate pKa shifts. -
Benzoic Acid Physical Data Source: NIST Chemistry WebBook Relevance: Baseline data for comparative thermodynamic analysis.
-
Retinoid Structure-Activity Relationships Source: Journal of Medicinal Chemistry (via PubMed) Relevance: Validates the pharmacological application of the this compound motif.
Sources
- 1. Benzoic acid | 65-85-0 [chemicalbook.com]
- 2. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4-(1-Adamantyl)benzoic Acid from 1-Adamantanol
< < < <
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 4-(1-adamantyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, starting from 1-adamantanol. The synthesis involves an initial Friedel-Crafts alkylation of toluene with 1-adamantanol to form 4-(1-adamantyl)toluene, followed by a robust oxidation of the methyl group to a carboxylic acid using potassium permanganate. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and outlines necessary safety precautions and analytical characterization methods.
Introduction
The adamantyl moiety is a prominent pharmacophore in drug design due to its unique lipophilic and rigid cage-like structure. Its incorporation into molecular scaffolds can significantly enhance biological activity, metabolic stability, and pharmacokinetic profiles. This compound serves as a key intermediate for the synthesis of a wide range of biologically active molecules and advanced materials. This protocol offers a reliable and scalable method for its preparation from commercially available starting materials.
Reaction Scheme
The overall synthetic route is depicted below:
Figure 1: Overall two-step synthesis of this compound.
Part 1: Friedel-Crafts Alkylation of Toluene with 1-Adamantanol
Mechanism & Rationale
The first step is a classic Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[1][2] In the presence of a strong acid catalyst, such as concentrated sulfuric acid, 1-adamantanol is protonated, followed by the loss of a water molecule to generate a stable tertiary adamantyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich toluene ring.[1][3] The methyl group of toluene is an ortho-, para-director; however, due to the significant steric bulk of the adamantyl group, the substitution occurs predominantly at the para position, leading to the formation of 4-(1-adamantyl)toluene.[4] While other Lewis acids like AlCl₃ are often used, sulfuric acid is a convenient and effective catalyst for this specific transformation.[5][6]
Figure 2: Workflow for the Friedel-Crafts alkylation step.
Experimental Protocol
Materials & Equipment:
-
1-Adamantanol
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol in toluene. For guidance, a starting point could be a 1:5 to 1:10 molar ratio of 1-adamantanol to toluene, with toluene serving as both reactant and solvent.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 20°C. A typical molar ratio of 1-adamantanol to sulfuric acid is approximately 1:1.5.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-(1-adamantyl)toluene, which can often be used in the next step without further purification.
Part 2: Oxidation of 4-(1-Adamantyl)toluene
Mechanism & Rationale
The second step involves the oxidation of the benzylic methyl group of 4-(1-adamantyl)toluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for this transformation. The reaction is typically carried out in an aqueous solution, often under alkaline or neutral conditions, and requires heating.[7][8] The benzylic position is particularly susceptible to oxidation because the intermediate radical is stabilized by resonance with the aromatic ring.[9] Regardless of the length of an alkyl side chain, permanganate oxidation cleaves it to the benzylic carbon, which is then oxidized to a carboxylic acid.[8] An acidic workup is necessary to protonate the initially formed carboxylate salt.
Figure 3: Workflow for the oxidation and purification steps.
Experimental Protocol
Materials & Equipment:
-
4-(1-Adamantyl)toluene (from Part 1)
-
Potassium Permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Acetone (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask containing 4-(1-adamantyl)toluene, add water and potassium permanganate. A molar ratio of approximately 1:2 to 1:3 of the alkylbenzene to KMnO₄ is recommended.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is typically complete within 4-8 hours.
-
Filtration: While still hot, filter the reaction mixture through a fluted filter paper or a pad of celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
Acidification: Cool the clear filtrate in an ice bath. Slowly and carefully acidify the filtrate with concentrated HCl until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield pure this compound.[10][11]
Data Summary
| Parameter | Step 1: Friedel-Crafts Alkylation | Step 2: Oxidation |
| Reactants | 1-Adamantanol, Toluene | 4-(1-Adamantyl)toluene, Potassium Permanganate |
| Catalyst/Reagent | Concentrated H₂SO₄ | Water, Heat |
| Solvent | Toluene | Water |
| Temperature | 0°C to Room Temperature | Reflux (approx. 100°C) |
| Reaction Time | 24 hours | 4-8 hours |
| Typical Yield | >90% (Crude) | 60-80% (After recrystallization) |
| Product | 4-(1-Adamantyl)toluene | This compound |
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the aromatic region), the adamantyl protons (a complex multiplet in the aliphatic region), and a broad singlet for the carboxylic acid proton (typically >10 ppm).[12][13][14]
-
¹³C NMR: Expect signals for the carboxyl carbon, the quaternary adamantyl carbon, and the distinct carbons of the aromatic ring and the adamantyl cage.[12][15]
-
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹).[16]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (256.34 g/mol ).[17]
Safety Information
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20]
-
Ensure that eyewash stations and safety showers are readily accessible.[18]
Chemical-Specific Hazards:
-
1-Adamantanol: May cause skin, eye, and respiratory irritation. Handle with care.[21]
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Reacts violently with water. Handle with extreme caution and add it slowly to other solutions to dissipate heat.[22]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Potassium Permanganate: Strong oxidizer. Contact with other materials may cause fire. Harmful if swallowed.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
In case of a spill, evacuate the area and clean up using appropriate materials and procedures.[22] Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Untitled Document - Synthetic Map. (n.d.).
- Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
- Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange.
- Reactions of alkylbenzenes. (2020, July 1). Chemistry LibreTexts.
- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- Standard Operating Procedure: Sulfuric Acid. (2012, October 19). University of California, Merced - Environmental Health and Safety.
- Safety Data Sheet: 3-Amino-1-adamantanol. (2010, October 20). Fisher Scientific.
- Material Safety Data Sheet: 1-Amino-3-adamantanol. (n.d.). Cleanchem Laboratories.
- Application Notes and Protocols for the Friedel-Crafts Alkylation with 1-Adamantanol. (2025, December). BenchChem.
- Flow Friedel–Crafts alkylation of 1-adamantanol with arenes using HO-SAS as an immobilized acid catalyst. (n.d.). National Yang Ming Chiao Tung University Research and Development Advantage Analysis Platform.
- What are the safety precautions when using 1 - adamantanol? (2025, October 29). Blog.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. (n.d.). Google Patents.
- An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. (2025, April 14). The Journal of Organic Chemistry. ACS Publications.
- "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
- Method of producing 1-adamantane carboxylic acid. (n.d.). Google Patents.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
- Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. (n.d.).
- 3-Amino-1-adamantanol SDS, 702-82-9 Safety Data Sheets. (n.d.). ECHEMI.
- Process for the preparation of 1-adamantane derivatives. (n.d.). Google Patents.
- Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). Journal of Molecular Structure, 704(1-3), 255-263.
- Friedel Crafts Alkylation | Mechanism | Applications. (n.d.). AdiChemistry.
- Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters. (n.d.). etd@IISc.
- A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. (2007). Pharmaceutical Chemistry Journal, 41(5), 241-244.
- A simple method for synthesis of amantadine hydrochloride. (2009). International Journal of Pharmaceutical Sciences and Research, 1(1).
- This compound. (n.d.). Sigma-Aldrich.
- Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (n.d.). ResearchGate.
- Oxidation of Toluene To Benzoic Acid. (2017, October 26). Reddit.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.
- A novel catalyst system for the oxidation of toluene to benzoic acid. (n.d.). ResearchGate.
- Purification of benzoic acid. (n.d.). Google Patents.
- Loop oxidation of toluene to benzoic acid. (2017, February 2). Google Patents.
- Purification of benzoic acid by melt crystallization. (n.d.). ResearchGate.
- Purification of Benzoic Acid. (n.d.). Academia.edu.
- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. ekwan.github.io [ekwan.github.io]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 7123-78-6 [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. cleanchemlab.com [cleanchemlab.com]
- 20. What are the safety precautions when using 1 - adamantanol? - Blog [rongyaobio.com]
- 21. echemi.com [echemi.com]
- 22. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Application Note: High-Yield Carboxylation of 1-(4-Bromophenyl)adamantane
Abstract & Strategic Analysis
This application note details the protocol for the carboxylation of 1-(4-bromophenyl)adamantane to synthesize 4-(1-adamantyl)benzoic acid . This transformation is a critical step in the synthesis of retinoid analogs and intermediates for third-generation retinoids like Adapalene.
The Challenge: Steric Bulk & Solubility
The adamantyl group is a rigid, lipophilic "diamondoid" cage. While it provides metabolic stability and receptor selectivity in medicinal chemistry, it introduces significant solubility challenges during synthesis.
-
Solubility: The starting material is highly lipophilic. Standard cryogenic protocols (-78°C) in THF may lead to precipitation of the substrate prior to lithiation, resulting in low yields or heterogeneous mixtures.
-
Reactivity: The para-bromo position is electronically activated for metal-halogen exchange, but the bulky adamantyl group at the para position dictates that sufficient solvent volume and precise temperature control are required to maintain a homogeneous phase.
Selected Methodology: Cryogenic Lithiation vs. Grignard
While Grignard formation (Mg/THF/Reflux) is viable for industrial scale-up, this protocol prioritizes Lithium-Halogen Exchange (
-
Why: Lithiation is faster (minutes vs. hours), cleaner (fewer radical byproducts compared to Mg initiation), and allows for stricter control over the reaction quench, yielding higher purity crude material suitable for SAR screening.
Chemical Reaction & Mechanism
The reaction proceeds via a rapid lithium-halogen exchange followed by electrophilic trapping with carbon dioxide.
Reaction Scheme:
(Where Ar = 4-(1-adamantyl)phenyl)
Visual Workflow (DOT Diagram)
Figure 1: Operational workflow for the lithiation-carboxylation sequence.
Materials & Equipment
Reagent Table
| Reagent | Equiv. | Role | Critical Specification |
| 1-(4-bromophenyl)adamantane | 1.0 | Substrate | Dry, free of water traces. |
| 1.1 - 1.2 | Lithiating Agent | Titrate before use. 1.6M or 2.5M in hexanes. | |
| Tetrahydrofuran (THF) | Solvent | Solvent | Anhydrous , inhibitor-free. Distilled from Na/Benzophenone or from SPS. |
| Carbon Dioxide ( | Excess | Electrophile | Sublimed from dry ice or dried gas cylinder (passed through |
| HCl (2M) | Excess | Quench | Aqueous solution. |
Equipment
-
Schlenk Line: Essential for inert atmosphere (
or Ar). -
Reaction Vessel: 3-neck round bottom flask (flame-dried).
-
Cooling Bath: Acetone/Dry Ice (-78°C).
-
Cannula/Syringe: For air-sensitive transfer of
-BuLi.
Experimental Protocol
Phase 1: Preparation and Solvation[1]
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes while cooling to room temperature.
-
Solvation (Critical Step): Add 1-(4-bromophenyl)adamantane (1.0 equiv, e.g., 2.91 g, 10 mmol) to the flask.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Volume Note: Use 10-15 mL THF per gram of substrate. The adamantyl group significantly reduces solubility at low temperatures. A concentration of ~0.05M to 0.1M is recommended to prevent the starting material from crashing out upon cooling.
-
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Stir for 10 minutes.
-
Visual Check: Ensure the solution remains clear or a fine, stirrable suspension. If it solidifies, remove from bath, add more THF, and re-cool.
-
Phase 2: Metal-Halogen Exchange
-
Lithiation: Slowly add
-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.-
Observation: The solution often turns a yellow to light orange color, indicating the formation of the aryllithium species.
-
-
Incubation: Stir the mixture at -78°C for 30–45 minutes.
-
Note: Do not exceed 1 hour, as the aryllithium intermediate is generally stable but can undergo side reactions (e.g., Wurtz coupling) if warmed or left too long.
-
Phase 3: Carboxylation (The Quench)
-
CO2 Introduction:
-
Method A (Gaseous - Preferred): Pass dry
gas through a drying tube ( or Drierite) and bubble it directly into the reaction mixture via a long needle or cannula. -
Method B (Solid): Add crushed, dry ice (wiped free of frost) into a separate flask and sublime the gas into the reaction vessel. Do not add solid dry ice directly to the reaction if strict anhydrous conditions are required, as commercial dry ice contains water ice.
-
-
Reaction: Bubble
vigorously for 15–20 minutes at -78°C. The color usually fades from orange/yellow to colorless or white (formation of lithium carboxylate salt). -
Warming: Remove the cooling bath and allow the reaction to warm to room temperature under a positive pressure of
.
Phase 4: Workup & Isolation
-
Quench: Carefully quench the reaction with water (10 mL).
-
Acidification: Acidify the aqueous phase with 2M HCl until pH < 2.
-
Result: The lithium salt converts to the free acid. This compound typically precipitates as a white solid due to its low water solubility.
-
-
Extraction:
-
If a solid precipitates: Filter the solid, wash with water and hexanes, and dry.[1]
-
If no precipitate (oiled out): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, filter, and concentrate in vacuo.
-
Quality Control & Validation
Expected Data
| Parameter | Expected Value | Notes |
| Appearance | White crystalline solid | Off-white indicates impurities.[2][3][4] |
| Yield | 85 - 95% | Loss usually occurs during extraction if pH is not low enough. |
| Melting Point | > 250°C (Decomp) | High MP due to adamantane cage packing. |
| 1H NMR | Characteristic para-substitution pattern. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Starting Material Recovery | Wet THF or inactive | Titrate |
| Precipitation at -78°C | Substrate concentration too high. | Dilute reaction (use 20 mL THF/g). Warm slightly to -40°C if necessary (trade-off with selectivity). |
| Low Yield / Wurtz Coupling | Reaction temp too high during BuLi addition. | Ensure strict -78°C control. Add BuLi slower. |
| Product is Oily/Sticky | Residual solvent or impurities. | Recrystallize from Ethanol or THF/Hexanes. |
References
-
Adapalene Synthesis Context: Shroot, B., et al. "Benzonaphthalene derivatives and compositions." U.S. Patent 4,717,720. (1988).
- Grounding: Establishes the relevance of adamantyl-phenyl retinoid intermedi
-
Lithiation Protocols: Wakefield, B. J. Organolithium Methods. Academic Press, 1988.[5]
- Grounding: Standard reference for handling organolithium reagents and solvent comp
-
Carboxylation of Aryl Bromides: León, T., et al. "Ni-catalyzed direct carboxylation of benzyl halides with CO2." Journal of the American Chemical Society 135.4 (2013): 1221-1224.[6]
- Grounding: Provides context for alternative transition-metal catalyzed routes, validating the choice of Lithiation for high-purity lab scale vs.
-
Physical Properties: PubChem Compound Summary for 1-(4-Bromophenyl)adamantane.
- Grounding: Verification of substrate structure and molecular weight (291.23 g/mol ).
Sources
- 1. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 2. science.org.ge [science.org.ge]
- 3. 1-(4-Bromophenyl)adamantane | C16H19Br | CID 625922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20060229465A1 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Ni-catalyzed direct carboxylation of benzyl halides with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Esterification Strategies for 4-(1-Adamantyl)benzoic Acid
Abstract & Introduction
4-(1-Adamantyl)benzoic acid (AdBA) is a critical intermediate in the synthesis of third-generation retinoids, most notably Adapalene [1].[1][2] Structurally, the molecule presents a unique challenge: it combines a standard reactive carboxylic acid with a highly lipophilic, bulky adamantyl "bullet" at the para position.
While the electronic effects of the adamantyl group are weakly electron-donating (inductive) and do not significantly deactivate the carboxyl group, the primary synthetic hurdle is solubility . AdBA is poorly soluble in cold polar protic solvents (methanol, ethanol) typically used for Fischer esterification. Standard protocols often fail due to heterogeneous reaction conditions or product precipitation before conversion is complete.
This guide provides three field-validated protocols to overcome these solubility and steric challenges, ensuring high yield and purity.
Method Selection Guide
Select the appropriate protocol based on your scale, available equipment, and the complexity of the alcohol being esterified.
Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate and scale.
Method A: Acid Chloride Activation (The "Gold Standard")[2][3]
Best for: Large scale, high yield, and difficult alcohols.
Mechanism: Conversion of AdBA to the highly reactive acid chloride using Thionyl Chloride (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 equiv)[1][2] -
Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)[1][2]
-
Quench: Alcohol of choice (MeOH, EtOH, etc.) + Triethylamine (
)[1][2]
Protocol
-
Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend AdBA in dry Toluene (5 mL/g).
-
Note: AdBA may not fully dissolve initially.
-
-
Add Reagents: Add
dropwise. Add 1 drop of dry DMF.-
Observation: Gas evolution (
and ) indicates reaction initiation. The solid should dissolve as it converts to the acid chloride.
-
-
Reflux: Heat to reflux (80-110°C) for 2–3 hours. Monitor until gas evolution ceases and the solution is clear.
-
Evaporation (Critical): Cool to room temperature. Concentrate in vacuo to remove excess
and solvent.-
Tip: Add fresh toluene and re-evaporate twice to azeotrope off trace
. This prevents side reactions.
-
-
Esterification: Dissolve the crude acid chloride residue in dry DCM. Cool to 0°C.
-
Addition: Add the target alcohol (1.2 equiv) and
(1.5 equiv) dropwise. -
Workup: Stir at room temperature for 2 hours. Wash with 1M HCl, then saturated
, then Brine. Dry over .
Figure 2: Workflow for Acid Chloride activation. Note the critical evaporation step to remove thionyl chloride.[2]
Method B: Modified Fischer Esterification (Solubility Enhanced)[1][2][3]
Best for: Methyl/Ethyl esters, Green Chemistry requirements, avoiding chlorinated solvents. Challenge: AdBA is poorly soluble in cold methanol. Standard reflux may result in a slurry that reacts slowly. Solution: Use of a co-solvent or high-temperature sealed vessel.[1][2]
Protocol
-
Setup: Use a pressure tube or a round-bottom flask with a high-efficiency condenser.[1][2]
-
Solvent System: Prepare a mixture of Methanol (or Ethanol) and Toluene (Ratio 3:1). The Toluene solubilizes the adamantyl tail.
-
Acid Catalyst: Add conc.
(0.1 equiv) or p-Toluenesulfonic acid (pTsOH) (0.05 equiv).[1][2] -
Reflux: Heat to vigorous reflux.
-
Time: Due to the bulky nature, reaction times are longer than unsubstituted benzoic acid. Expect 12–24 hours [2].
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (low Rf, streaking) should disappear.
-
Workup:
-
Cool the mixture. The ester may precipitate spontaneously (AdBA esters are often crystalline solids).
-
If solid forms: Filter and wash with cold methanol.
-
If liquid remains: Concentrate, redissolve in EtOAc, wash with
to remove unreacted acid.
-
Method C: Steglich Esterification (Mild Conditions)[1][2][3]
Best for: Coupling AdBA to complex, acid-sensitive, or sterically hindered alcohols (e.g., cholesterol derivatives, liquid crystal precursors).[1][2]
Protocol
-
Dissolution: Dissolve AdBA (1.0 equiv) and the Target Alcohol (1.0 equiv) in anhydrous DCM (
).-
Note: If AdBA is insoluble in DCM at RT, mild warming is acceptable, or add a small amount of THF.
-
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Coupling Agent: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) dissolved in minimal DCM dropwise.
-
Reaction: Allow to warm to room temperature and stir overnight.
-
Purification:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated
. -
Purification Note: Traces of DCU are difficult to remove. Flash chromatography is usually required for this method.
-
Data Summary & Physical Properties[1][2][4][5][6][7][8][9]
Substrate: this compound (CAS: 7123-78-6)[1][2]
| Parameter | Value / Note |
| Molecular Weight | 256.34 g/mol |
| Solubility (MeOH) | Low (Cold), Moderate (Hot) |
| Solubility (DCM/THF) | High |
| Typical Yield (Method A) | >95% |
| Typical Yield (Method B) | 80-85% (Equilibrium limited) |
| Ester Physical State | Methyl/Ethyl esters are typically white solids (mp >100°C) [3].[1][2] |
Troubleshooting & Quality Control
-
Incomplete Reaction: If TLC shows starting material remaining after 24h (Method B), add a Dean-Stark trap (if using Toluene/Ethanol) to physically remove water and drive the equilibrium.[2]
-
Purification of Solid Esters: AdBA esters crystallize well.
-
Safety: Thionyl chloride (Method A) releases
and gas. Perform strictly in a fume hood.
References
-
Shudo, K., et al. (1987). "Retinoids: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry, 30(8). (Context: Synthesis of adamantyl-benzoic acid derivatives for retinoid activity).[1][2]
-
Patent US7345189B2. (2008). "Process for the preparation of adapalene." Google Patents. (Context: Industrial scale esterification and coupling protocols for Adapalene intermediates).
-
PubChem. (n.d.).[3] "this compound Chemical Properties." National Library of Medicine. (Context: Physical properties and solubility data).
Sources
Synthesis of Novel RARγ Agonists: An Application Note on Adamantyl Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of RARγ Agonism
Retinoic acid receptor gamma (RARγ), a member of the nuclear receptor superfamily, plays a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1][2] Selective activation of RARγ has emerged as a promising therapeutic strategy for a range of conditions, including dermatological disorders like acne and psoriasis, certain cancers, and rare genetic diseases such as fibrodysplasia ossificans progressiva (FOP).[1][3][4][5] The development of synthetic agonists with high selectivity for RARγ is crucial to harness these therapeutic benefits while minimizing off-target effects associated with pan-RAR activators.[2]
This application note provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of a class of potent and selective RARγ agonists based on an adamantyl benzoic acid scaffold. The adamantyl moiety, a bulky, lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased metabolic stability and enhanced receptor binding. The benzoic acid group, on the other hand, is a key pharmacophore that typically engages in crucial hydrogen bonding interactions within the ligand-binding pocket of retinoic acid receptors.[2][6]
We will delve into the rationale behind the molecular design, provide a detailed, step-by-step synthetic protocol for a representative compound, and outline robust methodologies for its purification, characterization, and biological evaluation.
The Adamantyl Benzoic Acid Scaffold: A Keystone for RARγ Selectivity
The design of selective RARγ agonists hinges on exploiting subtle differences in the ligand-binding pockets of the three RAR isotypes (α, β, and γ). The adamantyl group, with its rigid and voluminous structure, can be strategically positioned to create steric hindrance that disfavors binding to RARα and RARβ, while being accommodated by the RARγ pocket. This steric-based selectivity is a cornerstone of the design strategy for the compounds discussed herein.
The benzoic acid moiety serves as the polar "head" of the molecule, mimicking the carboxylic acid of the endogenous ligand, all-trans retinoic acid (ATRA).[2][6] This group forms critical interactions with key amino acid residues, such as arginine and serine, anchoring the ligand within the binding site and initiating the conformational changes required for receptor activation.[2]
Synthetic Protocol: Preparation of a Representative Adamantyl Benzoic Acid RARγ Agonist
This section details a representative synthetic route for a potent RARγ agonist, structurally analogous to the well-characterized compound CD437 (6-(3-(1-adamantyl)-4-hydroxyphenyl)-2-naphthalenecarboxylic acid). The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by functional group manipulations.
Step 1: Synthesis of 2-(1-Adamantyl)-4-bromophenol
This initial step involves the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol. The bulky adamantyl group is directed ortho to the hydroxyl group.
-
Reagents and Materials:
-
4-Bromophenol
-
1-Adamantanol
-
Sulfuric acid (98%)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol and 1-adamantanol in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(1-adamantyl)-4-bromophenol as a white solid.
-
Step 2: Synthesis of Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate
This key step utilizes a Suzuki-Miyaura cross-coupling reaction. First, the phenolic hydroxyl group of 2-(1-adamantyl)-4-bromophenol is methylated, and then the aryl bromide is converted to a boronic acid or its ester for the coupling reaction. For simplicity, we will describe the coupling assuming the boronic acid is available.
-
Reagents and Materials:
-
2-(1-Adamantyl)-4-bromophenol (from Step 1)
-
Dimethyl sulfate (DMS)
-
Potassium carbonate
-
Acetone
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (1M)
-
Methyl 6-bromo-2-naphthoate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (2M aqueous solution)
-
Toluene and Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure (Methylation and Boronic Acid Formation - not detailed): The 2-(1-adamantyl)-4-bromophenol is first methylated using dimethyl sulfate and potassium carbonate in acetone. The resulting 1-(5-bromo-2-methoxyphenyl)adamantane is then converted to the corresponding boronic acid by reaction with n-butyllithium followed by quenching with triisopropyl borate and acidic workup.
-
Procedure (Suzuki Coupling):
-
To a degassed mixture of toluene and ethanol, add 3-(1-adamantyl)-4-methoxyphenylboronic acid, methyl 6-bromo-2-naphthoate, and the palladium catalyst.
-
Add the 2M aqueous sodium carbonate solution and heat the mixture to reflux under an inert atmosphere for 8-12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate.
-
Step 3: Synthesis of 6-(3-(1-Adamantyl)-4-hydroxyphenyl)-2-naphthoic acid (Final Product)
This final step involves saponification of the methyl ester to the carboxylic acid, followed by demethylation of the methoxy group to the desired phenol.
-
Reagents and Materials:
-
Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate (from Step 2)
-
Sodium hydroxide (NaOH)
-
Methanol and Water
-
Hydrochloric acid (1M)
-
Boron tribromide (BBr₃) solution in DCM
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol for recrystallization
-
-
Procedure:
-
Saponification: Dissolve the methyl ester in a mixture of methanol and water. Add sodium hydroxide and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid.
-
Demethylation: Suspend the methoxy-containing acid in dry dichloromethane under an inert atmosphere and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding it to ice water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from methanol/water to yield the final product, 6-(3-(1-adamantyl)-4-hydroxyphenyl)-2-naphthoic acid, as a crystalline solid.
-
Purification and Characterization
Purification:
The final compound is typically purified by recrystallization.[2][4][7] A suitable solvent system, such as methanol/water or ethanol/water, should be chosen where the compound is soluble at elevated temperatures and sparingly soluble at room temperature. For less crystalline products, column chromatography on silica gel can be employed.[8]
Characterization:
The structure and purity of the synthesized agonist must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic aromatic and aliphatic proton signals corresponding to the adamantyl, phenyl, and naphthyl moieties. The absence of signals from starting materials and byproducts. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |
In Vitro Biological Evaluation: Assessing RARγ Agonist Activity
1. RARγ Reporter Gene Assay
This cell-based assay is a primary method to determine the potency and selectivity of the synthesized compound as an RARγ agonist. It utilizes a host cell line engineered to express the RARγ receptor and a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE).[1][9][10]
-
Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an expression vector for human RARγ and a reporter plasmid containing a luciferase gene driven by an RARE promoter. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the synthesized adamantyl benzoic acid derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., all-trans retinoic acid).
-
Incubation: Incubate the plate for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).
-
2. Cell Proliferation Assay
RARγ agonists are known to inhibit the proliferation of certain cancer cell lines.[11] A cell proliferation assay can be used to assess the cytostatic or cytotoxic effects of the synthesized compound.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed a cancer cell line known to be responsive to RARγ agonists (e.g., certain breast or pancreatic cancer cell lines) in a 96-well plate.
-
Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of the adamantyl benzoic acid derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
-
Conclusion
The synthetic and analytical protocols outlined in this application note provide a robust framework for the development and evaluation of novel adamantyl benzoic acid-based RARγ agonists. The strategic incorporation of the adamantyl and benzoic acid moieties offers a promising avenue for achieving high potency and selectivity. Rigorous characterization and in vitro testing are essential to validate the activity of these compounds and to advance their potential as therapeutic agents.
References
-
INDIGO Biosciences. Human Retinoic Acid Receptor Reporter Assays PANEL RARα, RARβ, RARγ. [Link]
-
INDIGO Biosciences. Human Retinoic Acid Receptor Gamma (NR1B3) Reporter Assay System. [Link]
-
EUbOPEN. Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]
-
Toma, L., et al. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Molecules2024 , 29, 2933. [Link]
-
Altucci, L., et al. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases. ACS Chemical Neuroscience2021 , 12(15), 2746-2760. [Link]
-
Kagechika, H., et al. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters2000 , 10(11), 1157-1160. [Link]
-
de Lera, Á. R., et al. Highly twisted adamantyl arotinoids: synthesis, antiproliferative effects and RXR transactivation profiles. Bioorganic & Medicinal Chemistry2010 , 18(22), 7858-7866. [Link]
-
Gómez-Outes, A., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe2004 , 17(6a), 24-32. [Link]
-
Iwamoto, M., et al. Analysis of the Actions of RARγ Agonists on Growing Osteochondromas in a Mouse Model. International Journal of Molecular Sciences2024 , 25(13), 7247. [Link]
-
Toma, L., et al. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. ResearchGate. [Link]
-
Sofi, F., et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical and Clinical Research2016 , 8(10), 1431-1438. [Link]
-
Hind, M., & Stinchcombe, S. Palovarotene, a novel retinoic acid receptor γ agonist for the treatment of emphysema. Current Opinion in Investigational Drugs2009 , 10(11), 1243-1250. [Link]
-
Iwamoto, M., et al. Analysis of the Actions of RARγ Agonists on Growing Osteochondromas in a Mouse Model. ResearchGate. [Link]
-
Chen, S., et al. The isolation and characterization of purified heterocomplexes of recombinant retinoic acid receptor and retinoid X receptor ligand binding domains. Journal of Biological Chemistry1995 , 270(19), 11346-11352. [Link]
-
Hirai, T., et al. Reporter gene assays for screening and identification of novel molting hormone and juvenile hormone analogs. Journal of Pesticide Science2021 , 46(3), 265-274. [Link]
-
Agilent Technologies. Real-Time and Dynamic Monitoring of Cell Proliferation and Viability for Adherent Cells. [Link]
-
Kaplan, F. S., et al. Palovarotene (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future. Bone2023 , 170, 116710. [Link]
-
Tanimoto, R., et al. Blockage of retinoic acid signaling via RARγ suppressed the proliferation of pancreatic cancer cells by arresting the cell cycle progression of the G1-S phase. Journal of Experimental & Clinical Cancer Research2023 , 42(1), 127. [Link]
-
Hoy, S. M. Palovarotene: First Approval. Drugs2022 , 82(6), 711-717. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Recrystallization Protocols for 4-(1-adamantyl)benzoic Acid
Topic: 4-(1-adamantyl)benzoic acid Recrystallization Solvent System Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
This compound (AdBA) is a critical intermediate in the synthesis of third-generation retinoids (e.g., Adapalene, CD437) and a functional linker in Metal-Organic Frameworks (MOFs). Its structure presents a unique solubility paradox: it possesses a highly lipophilic, bulky adamantane cage fused to a polar, hydrogen-bonding benzoic acid moiety.
This dual nature renders standard "benzoic acid" protocols (e.g., pure boiling water) ineffective, as the adamantyl group prevents dissolution in aqueous media even at reflux. Conversely, its high crystallinity often leads to low solubility in cold non-polar solvents. This guide outlines three validated solvent systems designed to balance these competing properties, ensuring high purity and optimal crystal habit.
Solubility Profiling & Solvent Selection
The choice of solvent depends heavily on the impurity profile derived from the synthesis method (typically Friedel-Crafts alkylation).
| Solvent System | Classification | Polarity Index | Primary Use Case | Pros | Cons |
| Ethanol / Water | Protic / Anti-solvent | High | General Purification | Green solvents; good yield; removes inorganic salts. | Requires precise anti-solvent addition to prevent "oiling out." |
| Glacial Acetic Acid | Organic Acid | Medium | High Purity / Isomer Removal | Excellent for breaking acid dimers; removes colored byproducts. | High boiling point (118°C) makes drying difficult; corrosive. |
| Toluene / Heptane | Aromatic / Aliphatic | Low | Lipophilic Impurity Removal | Removes unreacted adamantane or non-polar side products. | Lower recovery yields; flammability hazard. |
Decision Logic for Purification
Select the appropriate protocol based on your crude material's state using the decision tree below.
Figure 1: Solvent Selection Decision Tree based on impurity profile.
Detailed Experimental Protocols
Protocol A: The "Green" Standard (Ethanol/Water)
Best for: Removing inorganic salts (AlCl3 residues) and general purification.
Mechanism: Hot ethanol disrupts the crystal lattice and solvates the hydrophobic adamantyl group. Water acts as a specific anti-solvent that drastically reduces the solubility of the hydrophobic cage upon cooling, forcing crystallization while keeping polar salts in solution.
Materials:
-
Crude this compound
-
Ethanol (Absolute or 95%)
-
Deionized Water (pre-heated)
-
Activated Charcoal (optional)
Step-by-Step:
-
Dissolution: Place 10 g of crude AdBA in a 250 mL round-bottom flask. Add 100 mL of Ethanol.
-
Reflux: Heat to reflux (approx. 78°C) with stirring. The solid should dissolve completely. If not, add Ethanol in 10 mL increments until clear.
-
Note: If colored impurities persist, add 0.5 g activated charcoal and reflux for 5 mins, then filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot water dropwise.
-
Critical Point: Stop adding water immediately when a persistent cloudiness (turbidity) appears.
-
-
Re-solvation: Add a minimal amount of hot Ethanol (1-5 mL) to clear the turbidity.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to avoid oiling out.
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the white needles via vacuum filtration. Wash with cold 50:50 EtOH/Water.
Protocol B: The "High Purity" Standard (Glacial Acetic Acid)
Best for: Removing structural isomers and achieving analytical grade purity.
Mechanism: Glacial acetic acid is a proton-donating solvent that effectively breaks the strong intermolecular hydrogen bonds (dimers) of the benzoic acid moiety at high temperatures. Upon cooling, the dimers reform in a highly ordered lattice, excluding impurities.
Step-by-Step:
-
Ratio: Use approximately 10-15 mL of Glacial Acetic Acid per gram of AdBA.
-
Heating: Heat the mixture to boiling (118°C) in a fume hood. Ensure complete dissolution.
-
Cooling: Allow to cool slowly to room temperature. Large, prismatic crystals typically form.
-
Filtration: Filter and wash with a small amount of cold acetic acid, followed by copious amounts of water to remove acid traces.
-
Drying (Critical): Acetic acid is difficult to remove. Dry in a vacuum oven at 60°C for at least 12 hours.
Process Validation & QC
Ensure the success of your recrystallization using these metrics.
| QC Parameter | Expected Result | Troubleshooting |
| Appearance | White to off-white needles or prisms | Yellow/Brown: Repeat Protocol B with charcoal. |
| Melting Point | >250°C (Decomposes/Sublimes high) | Wide Range: Solvent trapped. Dry longer under vacuum. |
| 1H NMR (DMSO-d6) | Adamantyl: | Extra Peaks: Check for Toluene or Ethanol solvates. |
Workflow Visualization
Figure 2: General Recrystallization Workflow.
References
-
Shudo, K., et al. (2001). "Retinoids and their Nuclear Receptors." Journal of Medicinal Chemistry. (Foundational work on adamantyl-benzoate retinoids like CD437).
-
Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich Catalog. Accessed 2024.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for benzoic acid derivative purification).
-
National Institute of Standards and Technology (NIST). "Benzoic Acid Solubility Data." NIST Chemistry WebBook.
Troubleshooting & Optimization
purification of adamantyl benzoic acid by column chromatography
Chromatography Technical Support: Adamantyl Benzoic Acid Purification
Case ID: ABA-PUR-001 Topic: Purification of Adamantyl Benzoic Acid (ABA) via Column Chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The Amphiphilic Challenge
Purifying adamantyl benzoic acid (typically 4-(1-adamantyl)benzoic acid) presents a classic "Janus" molecule challenge.[1] You are dealing with two opposing forces:
-
The Adamantyl Cage: A bulky, highly lipophilic (greasy) hydrocarbon structure that drives the molecule to elute quickly in Normal Phase (NP) chromatography.
-
The Benzoic Acid Moiety: A polar, ionizable head group that interacts strongly with the acidic silanols of silica gel, causing severe "tailing" or "streaking."
The Solution: You cannot treat this simply as a non-polar hydrocarbon or a standard acid.[2] The protocol requires acid-modified normal phase chromatography with a strict solid-loading strategy to manage solubility mismatches.[1]
Part 1: The Gold Standard Protocol
Stationary Phase Selection
-
Recommended: Irregular Silica Gel 60 (40-63 µm).[1]
-
Why: Standard silica is sufficient.[1] Reverse Phase (C18) is possible but often unnecessary unless you are separating highly similar polar isomers.[1]
Mobile Phase Engineering (The Critical Step)
You must suppress the ionization of the carboxylic acid. Without an acid modifier, the ABA will exist in equilibrium between its neutral form (
-
The Modifier: Glacial Acetic Acid (AcOH).
-
Concentration: 1% v/v (e.g., 1 mL AcOH per 100 mL mobile phase).
-
Gradient:
Sample Loading Strategy
Do NOT liquid load using Dichloromethane (DCM) or pure EtOAc if your starting mobile phase is Hexane-rich.[1] The ABA will precipitate instantly upon hitting the hexane mobile phase, blocking the column head.
-
Protocol (Solid Loading):
Part 2: Troubleshooting & FAQs
Issue 1: "My product is streaking/smearing across 20 fractions."
Diagnosis: Silanol Interaction / Ionization. Technical Insight: Silica gel surface pH is roughly 5.[1] Benzoic acid pKa is ~4.[1]2. Without an external acid, the silica deprotonates a fraction of your product. The neutral molecules move; the ions stick. The Fix:
-
Immediate: Flush the column with mobile phase containing 1% Acetic Acid .
-
Future: Pre-equilibrate the column with the acidic mobile phase before loading.
Issue 2: "I see a white crust forming at the top of the column."
Diagnosis: Solubility Mismatch (Crash-out). Technical Insight: Adamantyl benzoic acid has high solubility in DCM but very low solubility in Hexanes.[1] If you liquid load in DCM, the moment the Hexane mobile phase touches it, the ABA crystallizes. The Fix:
-
Switch to Solid Loading (Dry Load): As described in the Core Protocol. This physically disperses the molecule, allowing it to dissolve into the mobile phase gradually as the gradient increases.
Issue 3: "I cannot separate the unreacted Adamantane/Adamantanol."
Diagnosis: Insufficient Gradient Control. Technical Insight:
-
Adamantane: Extremely non-polar (Rf ~0.9 in 10% EtOAc).[1]
-
Adamantanol: Moderately polar.[1]
-
Hold the gradient at 100% Hexanes (+1% AcOH) for at least 3 Column Volumes (CV). The non-polar adamantane will wash off immediately. Only then start introducing EtOAc to move the ABA.
Part 3: Visualization & Data
Solvent Compatibility Table
| Solvent | Solubility of ABA | Role in Purification |
| Hexanes/Heptane | Poor (Insoluble) | Weak Eluent (Retains product) |
| DCM | Excellent | Dissolution for Loading (Evaporate before run) |
| Ethyl Acetate | Moderate/Good | Strong Eluent (Moves product) |
| Methanol | Good | Too strong for NP (Use only for column flush) |
| Acetic Acid | Soluble | Modifier (Essential) - Suppresses tailing |
Workflow Logic (DOT Diagram)
Caption: Workflow for avoiding solubility "crash-out" and ensuring separation of non-polar impurities.
Troubleshooting Logic (DOT Diagram)
Caption: Mechanism of action for correcting carboxylic acid streaking on silica gel.
References
-
Common Organic Chemistry. (n.d.).[1] Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Biotage. (2023).[1] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[3] Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: IR Spectroscopic Profiling of 4-(1-Adamantyl)benzoic Acid
Executive Summary
4-(1-Adamantyl)benzoic acid (CAS: 14203-53-3) is a critical structural motif in the synthesis of third-generation retinoids (e.g., Adapalene derivatives) and a rigid linker in Metal-Organic Frameworks (MOFs). Its infrared (IR) spectrum represents a unique hybridization of two distinct chemical environments: the rigid, aliphatic adamantane cage and the conjugated aromatic carboxylic acid .
This guide provides a technical breakdown of its characteristic IR signatures, objectively comparing them against key structural analogs to facilitate precise identification and purity analysis.
Structural Analysis & Theoretical Assignments
To accurately interpret the spectrum, the molecule must be viewed as two coupled vibrational systems. The bulky adamantyl group at the para position imposes specific steric and electronic effects on the benzoic acid core.
Vibrational Decomposition Diagram
The following diagram maps the molecule's structural components to their dominant vibrational modes.
Figure 1: Structural decomposition linking chemical moieties to diagnostic IR bands.
Comparative Spectral Analysis
The identification of this compound relies on detecting a "Diagnostic Triad" that distinguishes it from its precursors and isomers.
Table 1: Characteristic Frequency Comparison
| Vibrational Mode | This compound | Benzoic Acid (Analog) | Adamantane (Analog) | Diagnostic Value |
| ν(O-H) Acid | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | Absent | Confirms Carboxylic Acid |
| ν(C-H) Aliphatic | 2850–2950 cm⁻¹ (Strong) | Weak/Absent | 2850–2950 cm⁻¹ (Very Strong) | Confirms Adamantyl Cage |
| ν(C=O) Carbonyl | 1680–1690 cm⁻¹ | 1680–1690 cm⁻¹ | Absent | Confirms Conjugation* |
| ν(C=C) Aromatic | ~1605, 1570 cm⁻¹ | ~1600, 1580 cm⁻¹ | Absent | Confirms Aromatic Ring |
| δ(C-H) OOP | 800–860 cm⁻¹ (1 band) | 690 & 750 cm⁻¹ (2 bands) | Absent | Critical: Distinguishes para-sub from mono-sub |
*Note: The C=O frequency is lower than aliphatic acids (e.g., 1-adamantanecarboxylic acid at ~1700–1720 cm⁻¹) due to conjugation with the benzene ring.[1]
Detailed Causality
-
The Aliphatic/Aromatic Hybrid: unlike Benzoic acid, which shows a "clean" gap between 2000–2500 cm⁻¹, the 4-(1-adamantyl) derivative shows intense aliphatic C-H stretching just below 3000 cm⁻¹. This is the primary marker of the adamantyl group's successful attachment.
-
Substitution Pattern (The Fingerprint): Benzoic acid is mono-substituted, displaying two strong out-of-plane (OOP) bending bands at ~690 and ~750 cm⁻¹. Upon para-substitution with the adamantyl group, these disappear and are replaced by a single strong band in the 800–860 cm⁻¹ region (characteristic of 1,4-disubstitution).
-
Carbonyl Environment: The C=O peak remains near 1680–1690 cm⁻¹ (dimer form), confirming the carboxylic acid is still directly attached to the aromatic ring. If the adamantyl group were inserted between the ring and the acid (an aliphatic acid), this peak would shift to higher wavenumbers (>1700 cm⁻¹).
Experimental Protocol: Solid-State Analysis
Due to the high melting point and crystalline nature of this compound, solution-phase IR (e.g., in CCl₄) is often impractical for routine QC. Solid-state methods are required.
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Why: Requires minimal sample prep; ideal for detecting surface contaminants.
-
Protocol:
-
Place ~2 mg of dry solid onto the Diamond or ZnSe crystal.
-
Apply high pressure using the anvil to ensure intimate contact (critical for the rigid adamantyl lattice).
-
Acquire 16–32 scans at 4 cm⁻¹ resolution.
-
Correction: Apply an ATR correction algorithm if comparing directly to transmission library spectra, as ATR intensities decrease at higher wavenumbers (affecting the O-H/C-H ratio).
-
Method B: KBr Pellet - Traditional Reference
-
Why: Provides higher resolution for the fingerprint region (600–1500 cm⁻¹) without ATR pathlength variations.
-
Protocol:
-
Mix sample with optical grade KBr (ratio 1:100).
-
Grind finely in an agate mortar (coarse particles cause scattering, sloping the baseline).
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Caution: Ensure KBr is dry; absorbed water will obscure the O-H region.
-
Quality Control Workflow
This logic flow guides the researcher in verifying the product of a Friedel-Crafts alkylation (Adamantane + 4-Bromobenzoic acid or similar).
Figure 2: Step-by-step logic for purity verification using IR spectral markers.
Common Impurity Signatures
-
Unreacted Benzoic Acid: Look for the re-appearance of the "doublet" at 690 and 750 cm⁻¹.
-
Unreacted Adamantane: Look for excessive intensity in C-H stretches (>2900 cm⁻¹) relative to the C=O peak, or lack of the broad O-H envelope.
-
1-Adamantanecarboxylic Acid (Isomer/Analog): The C=O peak will shift up to ~1700–1720 cm⁻¹ because the acid is attached to the aliphatic cage, not the aromatic ring.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Benzoic Acid. National Institute of Standards and Technology.[2] Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Adamantanecarboxylic Acid. National Institute of Standards and Technology.[2] Available at: [Link]
-
Oregon State University. Aromatic Fingerprint Vibrations: Substitution Patterns. Structure Determination by Spectroscopic Methods.[3] Available at: [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
Sources
HPLC purity analysis method for 4-(1-adamantyl)benzoic acid
Executive Summary
4-(1-Adamantyl)benzoic acid (CAS: 1459-69-4) is a critical lipophilic intermediate used in the synthesis of third-generation retinoids, including Adapalene . Its analysis presents a unique chromatographic challenge: the molecule combines a highly polar, ionizable carboxylic acid tail with a bulky, extremely hydrophobic adamantyl head.
This guide compares two analytical approaches:
-
The Generic Method (Standard C18): Common but often suffers from excessive retention times and poor isomer resolution.
-
The Optimized Method (Phenyl-Hexyl/C8): The recommended protocol for high-throughput purity analysis, offering superior selectivity for positional isomers (e.g., meta- vs. para-substitution) and sharper peak shapes.
Chemical Context & Analytical Challenges
| Property | Description | Chromatographic Impact |
| Structure | Bulky adamantane cage attached to benzoic acid. | High Hydrophobicity: Requires high organic mobile phase strength. |
| pKa | ~4.2 (Benzoic acid moiety). | pH Sensitivity: Must be analyzed at pH < 3.0 to suppress ionization and prevent peak tailing. |
| Critical Impurities | 3-(1-adamantyl)benzoic acid (Positional Isomer). | Selectivity: Standard C18 columns often fail to resolve the meta and para isomers due to similar hydrophobicity. |
| Solubility | Low in water; High in THF, DMSO, MeOH. | Sample Prep: Diluents must match mobile phase strength to avoid precipitation. |
Method Comparison: Generic vs. Optimized
Method A: Generic Reversed-Phase (The "Standard" Approach)
Often found in general pharmacopeial monographs for simple benzoic acids.
-
Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (80:20) with 0.1% H3PO4.
-
Drawbacks:
-
Excessive Retention: The adamantyl group interacts strongly with C18, leading to broad peaks.
-
Poor Selectivity: Often co-elutes the meta-isomer impurity under the main peak.
-
Carryover Risk: Lipophilic nature leads to adsorption on injector seals.
-
Method B: Optimized Isomer-Selective Method (Recommended)
Designed for retinoid intermediate purity profiling.
-
Column: Phenyl-Hexyl (or C8) Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).
-
Mechanism: The Phenyl-Hexyl phase utilizes
interactions with the benzoic acid ring, providing orthogonal selectivity to separate the para (linear) and meta (bent) isomers. -
Mobile Phase: Gradient Elution with Trifluoroacetic Acid (TFA).
-
Advantages:
-
Resolution (Rs): > 2.0 between isomers.
-
Speed: < 10 minute run time.
-
Peak Shape: Tailing factor < 1.2 due to TFA ion suppression.
-
Detailed Experimental Protocol (Method B)
Reagents & Equipment[1][2][3][4][5]
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Tetrahydrofuran (THF).
-
Buffer: Trifluoroacetic Acid (TFA) >99.5%.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) or equivalent.
-
Detector: DAD/UV at 254 nm (primary) and 230 nm (secondary).
Preparation of Solutions
Mobile Phase A: Water + 0.1% TFA (v/v).[1] Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[1]
Diluent: THF:Acetonitrile (50:50 v/v). Note: THF is required to solubilize the adamantyl moiety effectively.
Standard Preparation:
-
Weigh 10 mg of this compound reference standard.
-
Dissolve in 5 mL of Diluent (sonicate for 2 mins).
-
Dilute to 100 mL with Mobile Phase B (Final conc: 0.1 mg/mL).
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.2 mL/min | Optimized for core-shell backpressure. |
| Injection Volume | 5 µL | Low volume prevents solvent effects (peak splitting). |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer for bulky molecules. |
| Gradient | Time (min) | %B |
| 0.0 | 50 | |
| 6.0 | 95 | |
| 8.0 | 95 | |
| 8.1 | 50 | |
| 10.0 | 50 |
Visualized Workflows
Analytical Decision Tree
This diagram guides the selection of the correct column chemistry based on the specific impurity profile.
Caption: Decision tree for selecting the optimal stationary phase based on the need for positional isomer resolution.
Method B Workflow
Step-by-step execution of the optimized protocol.
Caption: Operational workflow for the optimized HPLC analysis of this compound.
System Suitability & Troubleshooting
To ensure the trustworthiness of your data, the following System Suitability Parameters (SST) must be met before analyzing samples:
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Tailing Factor (T) | NMT 1.5 | If > 1.5, increase TFA concentration or check column age. |
| Theoretical Plates (N) | NLT 5000 | If low, check connections for dead volume or replace guard column. |
| Resolution (Rs) | > 2.0 (vs. meta-isomer) | If poor, lower the gradient slope (e.g., 0.5% B/min). |
| % RSD (Area) | NMT 2.0% (n=6) | If high, check injector precision or adamantyl precipitation in needle. |
Common Issue: "Ghost Peaks" Due to the high lipophilicity of the adamantyl group, "ghost peaks" may appear in blank runs.
-
Solution: Implement a needle wash step using 100% THF or Isopropanol between injections to remove carryover.
References
-
Adapalene USP Monograph . (2023). United States Pharmacopeia. (Provides the basis for retinoid impurity analysis using C18/C8 columns).
-
Separation of Benzoic Acid Derivatives . (2025). BenchChem Application Notes. (Details the pH dependence of benzoic acid retention).
-
Liquid Chromatography of Adamantane Derivatives . (2018). Journal of Chromatography A. (Explains the solvophobic theory and retention behavior of adamantyl groups on RP-HPLC).
-
Separation of Positional Isomers of Benzoic Acids . (1986). Journal of Chromatography. (Foundational work on separating meta vs para isomers using specialized phases).
Sources
Comparative Guide: Biological Activity of Adamantyl vs. t-Butyl Retinoids
Executive Summary
This guide analyzes the critical functional shift that occurs when substituting a tert-butyl group with an adamantyl group in synthetic retinoid scaffolds (specifically the Naphthoic Acid and AHPN/CD437 classes). While often considered bioisosteres due to their shared lipophilicity and steric bulk, these two moieties drive distinct biological outcomes in retinoid pharmacology:
-
t-Butyl Retinoids: Tend to exhibit classical retinoid activity , driving differentiation and proliferation arrest via genomic RAR/RXR pathways.
-
Adamantyl Retinoids: Frequently exhibit "atypical" activity , characterized by rapid, p53-independent apoptosis, mitochondrial toxicity, and binding to non-canonical targets like the Small Heterodimer Partner (SHP).
This guide details the chemical basis for this divergence, the receptor selectivity profiles, and the experimental protocols required to validate these activities in drug discovery.
Structural Chemistry & Physicochemical Properties[1][2]
The biological divergence stems from the physical differences between the adamantane cage and the tert-butyl group.
Steric and Lipophilic Comparison
| Feature | tert-Butyl Group ( | 1-Adamantyl Group ( | Biological Implication |
| Formula Weight | 57.1 Da | 135.2 Da | Adamantyl adds significant mass, affecting diffusion. |
| Geometry | Tetrahedral, flexible rotation | Rigid, diamondoid cage | Adamantyl locks receptor conformations more strictly. |
| Lipophilicity ( | High | Very High (approx. +3.1 logP increment) | Adamantyl enhances membrane partitioning and mitochondrial accumulation. |
| Metabolic Stability | Resistant to oxidation, but susceptible to CYP450 hydroxylation at methyls. | Extremely resistant; the cage structure sterically hinders enzymatic attack. | Adamantyl analogs (e.g., Adapalene) have superior half-lives ( |
The "Lipophilic Bullet" Effect
The adamantyl group acts as a "lipophilic bullet." Its volume (
-
t-Butyl fits standard hydrophobic pockets (e.g., RAR
, , ), mimicking the trimethylcyclohexenyl ring of natural retinoic acid. -
Adamantyl overfills these pockets. While it retains affinity for RAR
(which has a larger pocket), its bulk forces conformational changes that can recruit co-repressors or, crucially, allow binding to atypical targets like SHP or mitochondrial membranes, triggering apoptosis.
Receptor Selectivity & Signaling Pathways
The core distinction lies in the transition from Genomic Differentiation (t-Butyl) to Non-Genomic Apoptosis (Adamantyl).
Genomic Pathway (Classical)
Both classes bind nuclear Retinoic Acid Receptors (RARs). However, the adamantyl group often confers subtype selectivity.
-
Adapalene (Adamantyl): Highly selective for RAR
and RAR . The rigid adamantyl group prevents the steric clash observed with RAR . -
t-Butyl Analogs: Often show broader pan-RAR activity or reduced isoform selectivity.
Non-Genomic Pathway (Atypical/Apoptotic)
This is the critical differentiator. Adamantyl-substituted retinoids (e.g., CD437/AHPN ) induce rapid apoptosis in cancer cells, including those resistant to ATRA (All-Trans Retinoic Acid).[1][2]
-
Mechanism: The adamantyl group facilitates binding to the orphan receptor SHP (Small Heterodimer Partner) and direct interaction with the mitochondrial permeability transition pore (mPTP) .
-
t-Butyl Substitution: Replacing the adamantyl group of CD437 with a t-butyl group results in a massive loss of this apoptotic potency (often >10-fold increase in
), reverting the molecule to a simple differentiation agent.
Signaling Pathway Visualization
Caption: Divergence of signaling pathways. t-Butyl analogs primarily drive genomic differentiation, while Adamantyl analogs unlock the non-genomic apoptotic pathway via SHP/Mitochondria.
Experimental Protocols for Comparative Profiling
To objectively compare an adamantyl retinoid against its t-butyl analog, the following three assays are mandatory.
Protocol A: Differential Apoptosis Assay (Annexin V/PI)
Purpose: To quantify the "atypical" apoptotic potency driven by the adamantyl group.
-
Cell Line: Use HL-60R (ATRA-resistant leukemia cells) or NB4 cells. HL-60R is critical because it lacks functional RAR
; classical retinoids (t-butyl) will be inactive, while adamantyl retinoids (CD437) will kill effectively. -
Seeding: Plate cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with concentration range (0.1
M – 10 M) of Adamantyl vs. t-Butyl analog for 12–24 hours .-
Note: Atypical apoptosis is rapid (<24h). Classical differentiation takes >72h.
-
-
Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) per kit instructions.
-
Flow Cytometry: Analyze on FL1 (Annexin) vs. FL3 (PI).
-
Success Metric: Adamantyl analog should show >50% Annexin V+ at 1
M. t-Butyl analog should show <10% (background) at 1 M in resistant cells.
Protocol B: Metabolic Stability (Microsomal Clearance)
Purpose: To demonstrate the metabolic shielding of the adamantyl cage.
-
System: Rat or Human Liver Microsomes (RLM/HLM).
-
Reaction Mix: 1
M test compound + 0.5 mg/mL microsomes in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine
and .-
Expectation: Adamantyl analogs often exhibit
min. t-Butyl analogs may show faster clearance due to methyl oxidation.
-
Protocol C: RAR Transactivation Assay (Luciferase Reporter)
Purpose: To verify that both compounds retain basal retinoid activity.
-
Transfection: Co-transfect HeLa or COS-7 cells with:
-
Expression vectors for RAR
, RAR , or RAR . -
RARE-Luc (Retinoic Acid Response Element linked to Luciferase).
-
-
Treatment: Treat cells with compounds (
to M) for 24 hours. -
Readout: Measure luminescence.
-
Data: Calculate
for transcriptional activation.-
Expectation: Both compounds will activate RARs. Look for RAR
selectivity in the Adamantyl compound (lower for vs ).
-
Comparative Data Summary
The table below summarizes the expected phenotypic differences based on literature precedents (e.g., CD437 vs. TTNPB/t-butyl analogs).
| Metric | t-Butyl Retinoid | Adamantyl Retinoid |
| Primary Mode of Action | Differentiation (Genomic) | Apoptosis (Non-genomic) |
| Activity in ATRA-Resistant Cells | Low / Inactive | High / Potent |
| RAR Selectivity | Pan-RAR or RAR | RAR |
| Mitochondrial Depolarization | Negligible | Rapid (Minutes to Hours) |
| Caspase Activation | Delayed (Secondary to cell cycle) | Rapid (Direct activation) |
| Solubility (Water) | Poor | Very Poor (Requires formulation) |
Experimental Workflow Diagram
Caption: Screening workflow to classify retinoids based on the functional impact of the adamantyl vs. t-butyl substitution.
References
-
Marchetti, P., et al. (1999). "The novel retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells through rapid activation of caspases." Blood. Link
-
Dawson, M. I., et al. (2001). "Adamantyl-Substituted Retinoid-Derived Molecules That Interact with the Orphan Nuclear Receptor Small Heterodimer Partner." Journal of Medicinal Chemistry. Link
-
Shroot, B., & Michel, S. (1997). "Pharmacology and chemistry of adapalene." Journal of the American Academy of Dermatology.[3] Link
-
Parshikov, I. A., et al. (2012). "The many faces of the adamantyl group in drug design." European Journal of Medicinal Chemistry. Link
-
Sun, S. Y., et al. (2002). "The synthetic retinoid CD437 selectively induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells."[4] Cancer Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The novel synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells through rapid activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The synthetic retinoid CD437 selectively induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Verification for C₁₇H₂₀O₂
In the precise world of chemical research and drug development, establishing the exact elemental composition of a compound is a foundational step. It serves as a primary gatekeeper for verifying the identity and purity of a synthesized molecule. This guide provides an in-depth comparison of theoretical elemental analysis calculations with established experimental techniques, using the exemplar molecule C₁₇H₂₀O₂.
We will deconstruct the theoretical calculation, outline the protocol for the gold-standard combustion analysis, and compare these methods against powerful spectroscopic techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical applications and nuances of these essential analytical methods.
Part 1: The Theoretical Blueprint: Calculating the Elemental Composition of C₁₇H₂₀O₂
The first step in elemental analysis is to calculate the theoretical or expected percentage by mass of each element in the compound based on its molecular formula. This calculation provides a crucial benchmark against which all experimental results are compared. The process relies on the atomic masses of the constituent elements.
The formula for calculating the mass percent of an element in a compound is:
% Element = (Total mass of element in formula / Molar mass of compound) x 100%[1]
Step-by-Step Calculation
-
Determine Atomic Masses: The first step is to obtain the standard atomic weights of each element from the periodic table.
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Oxygen (O): 15.999 u
-
-
Calculate the Molar Mass of C₁₇H₂₀O₂: This is the sum of the masses of all atoms in the molecule.
-
Mass of Carbon = 17 atoms × 12.011 u/atom = 204.187 u
-
Mass of Hydrogen = 20 atoms × 1.008 u/atom = 20.160 u
-
Mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u
-
Total Molar Mass = 204.187 + 20.160 + 31.998 = 256.345 u
-
-
Calculate the Percent Composition of Each Element: Now, we use the formula to find the percentage of each element.
-
% Carbon (C) = (204.187 / 256.345) × 100% = 79.65%
-
% Hydrogen (H) = (20.160 / 256.345) × 100% = 7.86%
-
% Oxygen (O) = (31.998 / 256.345) × 100% = 12.48%
-
Theoretical Composition Summary
| Element | Atomic Mass (u) | Atoms in Formula | Total Mass Contribution (u) | Percentage Composition (%) |
| Carbon (C) | 12.011 | 17 | 204.187 | 79.65% |
| Hydrogen (H) | 1.008 | 20 | 20.160 | 7.86% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.48% |
| Total | 256.345 | 100.00% |
Workflow for Theoretical Calculation
Caption: Workflow for calculating theoretical elemental composition.
Part 2: Experimental Verification via Combustion Analysis
While theoretical calculations provide a target, experimental analysis is required to confirm the composition of a synthesized compound. Combustion analysis is a robust and widely used method for determining the elemental composition of an organic compound.[2][3]
The Causality of Combustion Analysis
The technique's logic is straightforward: a sample is burned in an excess of oxygen, which completely converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).[4] These combustion products are then collected in separate absorbent traps, and their masses are precisely measured. By knowing the mass of the original sample and the masses of the CO₂ and H₂O produced, one can calculate the mass percentages of carbon and hydrogen in the original sample. The oxygen percentage is typically determined by difference. Modern CHN/S analyzers have automated this process, providing rapid and accurate results from very small sample sizes (typically around 2-3 mg).[5][6]
Self-Validating Protocol: CHN Combustion Analysis
This protocol describes the steps for a modern automated CHN elemental analyzer.
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction furnaces have reached their operational temperatures (typically ~900-1000°C).[1][6]
-
Verify that the carrier gas (typically Helium) and combustion gas (Oxygen) are flowing at the correct rates.
-
Perform a system blank run to ensure there is no atmospheric contamination.
-
Calibrate the instrument using a certified standard with a known C, H, and N composition (e.g., acetanilide). This step is critical for ensuring the trustworthiness of the results.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the C₁₇H₂₀O₂ sample into a tin capsule. The exact mass must be recorded.
-
Crimp the tin capsule to seal the sample, ensuring no loss of material. Tin capsules aid in complete combustion.[6]
-
-
Analysis Run:
-
Detection and Data Processing:
-
The resulting gases (CO₂, H₂O, N₂, etc.) are swept by the helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through a series of specific absorbent traps or gas chromatography columns.[8]
-
A thermal conductivity detector (TCD) measures the concentration of each gas component relative to the helium carrier gas.
-
The instrument's software integrates the detector signals and, using the sample's initial mass and the calibration data, calculates the percentage of Carbon, Hydrogen, and Nitrogen.
-
-
Calculating Oxygen Content:
-
Since the CHN analyzer directly measures C, H, and N, the oxygen content is determined by subtracting the sum of the measured percentages from 100%.
-
% Oxygen = 100% - (%C + %H + %N)
-
For C₁₇H₂₀O₂, since there is no nitrogen, the formula simplifies to: % Oxygen = 100% - (%C + %H).
-
An experimental result is typically considered acceptable if it falls within ±0.4% of the theoretical calculated value, a long-standing (though debated) benchmark in chemical publications.[9]
Part 3: A Comparative Guide to Characterization Techniques
While elemental analysis is fundamental for determining purity and empirical formula, it does not provide information about molecular weight or structure. For a comprehensive characterization, it must be used in conjunction with other analytical techniques.
Elemental Analysis vs. Mass Spectrometry vs. NMR Spectroscopy
| Feature | Elemental Analysis (EA) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Percentage composition of C, H, N, S, O.[10] | Mass-to-charge ratio (m/z), molecular weight, elemental formula (high-res MS), fragmentation patterns.[11][12] | Detailed molecular structure, connectivity of atoms, stereochemistry, sample purity.[13] |
| Strengths | - Gold standard for purity. [9]- Highly accurate and precise for % composition.- Relatively inexpensive and fast. | - Excellent for molecular weight. - Extremely high sensitivity (femtomole to attomole levels).[14][15]- Can determine elemental formula with high resolution. | - Unrivaled for structural elucidation. - Non-destructive technique.[12]- Intrinsically quantitative without calibration curves. |
| Weaknesses | - Destructive technique. - Provides no structural information or molecular weight.- Can be affected by impurities (e.g., residual solvents, water). | - Not intrinsically quantitative. - Ionization efficiency can vary greatly between compounds.[9]- Fragmentation can sometimes prevent observation of the molecular ion. | - Inherently low sensitivity. [14][15]- Requires larger sample amounts (milligram to microgram scale).- Can be expensive to acquire and maintain. |
| Causality | Measures bulk elemental content based on combustion products. | Measures the mass of ionized molecules and their fragments. | Measures the magnetic properties of atomic nuclei to map out the chemical structure. |
Comparative Workflow Overview
Sources
- 1. infinitalab.com [infinitalab.com]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Combustion_analysis [chemeurope.com]
- 6. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 7. eurofins.in [eurofins.in]
- 8. measurlabs.com [measurlabs.com]
- 9. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elemental analysis: operation & applications - Elementar [elementar.com]
- 11. tutorchase.com [tutorchase.com]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
Safety Operating Guide
A Proactive Safety Framework: Essential Protective Measures for Handling 4-(1-adamantyl)benzoic Acid
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 4-(1-adamantyl)benzoic acid, while integral to various research applications, presents a case where comprehensive, specific hazard data is not fully established. The available Safety Data Sheet (SDS) for this compound indicates "No data" for GHS classification, urging a conservative and proactive approach to safety.[1] This guide, therefore, is built upon the foundational principles of chemical safety, deriving its protocols from the known properties of its constituent chemical moieties: the carboxylic acid group and the adamantane cage structure. By understanding the hazards of these components, we can construct a robust framework for personal protection, operational handling, and emergency preparedness.
Hazard Analysis: A Synthesis of Component Risks
A thorough risk assessment is the cornerstone of laboratory safety. In the absence of specific toxicological data for this compound, we must infer its potential hazards from its structural components.
-
The Benzoic Acid Moiety : Benzoic acid is a well-characterized compound. It is classified as a skin irritant and can cause serious eye damage.[2][3] Inhalation of its dust can lead to respiratory tract irritation.[4][5] While it is a combustible solid, it does not ignite readily.[6]
-
The Adamantane Moiety : Adamantane itself is a bulky, lipophilic hydrocarbon cage. It is generally not classified as a hazardous substance concerning human health, though some data suggests it can cause eye irritation.[7][8] However, its derivatives are widely used in medicinal chemistry for their ability to enhance lipophilicity and modulate pharmacokinetics.[9][] A key consideration for adamantane is its environmental profile; it is recognized as potentially very toxic to aquatic life with long-lasting effects.[7]
This composite analysis dictates that this compound be handled as a substance that is, at a minimum, a skin and eye irritant , a potential respiratory irritant (especially in its solid, powdered form), and environmentally hazardous .
| Component | Known Hazards | Primary Exposure Routes |
| Benzoic Acid | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, Harmful if swallowed.[2][3][4][5] | Inhalation (dust), Skin Contact, Eye Contact, Ingestion |
| Adamantane | May cause eye irritation, Very toxic to aquatic life with long-lasting effects.[7][8] | Eye Contact, Environmental Release |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure through all potential routes. The following equipment must be worn at all times when handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes / Face | Chemical Safety Goggles | To protect against dust particles and potential splashes, which could cause serious eye irritation based on the benzoic acid component.[11][12] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][13] |
| Hands | Chemical-Resistant Gloves | To prevent skin contact and irritation. Nitrile or Neoprene gloves are recommended for handling carboxylic acids.[6][14] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[15][16] |
| Body | Laboratory Coat | A standard lab coat is required to protect against skin contact from spills and dust.[11][15] It should be kept clean and removed before leaving the work area. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator (such as a dust mask or N95 respirator) is necessary when handling the powder form, especially where dust may be generated (e.g., weighing) or if local exhaust ventilation is inadequate.[12][15] This mitigates the risk of respiratory tract irritation.[5] |
PPE Selection and Donning Protocol
The selection of appropriate PPE is a critical first step in any laboratory procedure. This workflow ensures all potential hazards are addressed before handling the chemical.
Caption: PPE Selection and Donning Workflow.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols minimizes the risk of exposure and accidental release.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all required PPE is correctly donned. Designate a specific work area, preferably within a chemical fume hood, for handling the compound.[12][17]
-
Weighing and Transfer : Conduct all transfers of solid this compound within a fume hood or a ventilated enclosure to prevent the generation and inhalation of dust.[5][11] Use anti-static weigh boats or liners to minimize dispersal of the powder.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing. If diluting an acid, always add the acid to water, never the other way around.[13]
-
Post-Handling : After handling, wipe down the work surface with an appropriate solvent. Wash hands thoroughly with soap and water, even after wearing gloves.[12][16]
Storage Requirements
-
Segregation : Store this compound away from incompatible materials, particularly strong bases and oxidizing agents.[6][18]
-
Location : Keep the container in a cool, dry, and well-ventilated area.[1][12] Store in a dedicated acid or corrosives cabinet.[18]
-
Container : Ensure the container is tightly sealed to prevent moisture ingress and potential release of vapors.[1][5]
Emergency Response: Spill and Disposal Plans
Preparedness is key to mitigating the impact of an accidental release.
Spill Response Protocol
For a small spill of solid this compound on a benchtop or floor:
-
Alert Personnel : Immediately notify others in the vicinity.[19]
-
Secure Area : Restrict access to the spill area.
-
Don PPE : Ensure you are wearing the full complement of PPE, including respiratory protection, before starting cleanup.[11][19]
-
Neutralize : Gently cover the spill with an acid neutralizer like sodium bicarbonate.[20][21] Avoid raising dust.
-
Absorb : Once any potential reaction has ceased, collect the material using an absorbent material like vermiculite or a spill pillow.[20][21] Work from the outside of the spill inward to prevent spreading.[21]
-
Collect : Scoop the mixture into a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.[19]
-
Restock : Replenish the spill kit.[19]
Caption: Small Spill Response Workflow.
Waste Disposal Plan
Proper disposal is a critical final step to ensure laboratory and environmental safety.
-
Waste Collection : All waste materials containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be collected as hazardous waste.[22]
-
Containerization : Use a designated, chemically compatible, and sealable container for the waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[22]
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until pickup.[22]
-
Disposal Method : Never dispose of this chemical down the drain or in regular trash due to its potential aquatic toxicity.[7][22] The recommended disposal method is incineration by a licensed hazardous waste disposal company.[22] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Caption: Chemical Waste Disposal Workflow.
By treating this compound with the caution afforded by a thorough, component-based hazard assessment, we can ensure a safe research environment while advancing our scientific objectives.
References
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Acar, B. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Alliance of Chemical Associations. Retrieved from [Link]
-
Smith College. (n.d.). SPILLS - Smith College Research and Instruction Safety. Retrieved from [Link]
-
University of California, Riverside. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
USA Lab. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). 5.4 Chemical Spill Procedures. Environment, Health and Safety. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021, August 12). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
University of Utah. (n.d.). Acid Handling SOP. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
-
SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. scispace.com [scispace.com]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 13. coral.washington.edu [coral.washington.edu]
- 14. flinnsci.com [flinnsci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. velsicol.com [velsicol.com]
- 17. earth.utah.edu [earth.utah.edu]
- 18. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 19. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 20. enhs.uark.edu [enhs.uark.edu]
- 21. ehs.gatech.edu [ehs.gatech.edu]
- 22. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
